2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Description
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a pyrrole-derived ketone featuring a 2,5-dimethylpyrrole core substituted at the 1-position with a 2-methoxy-1-methyl-ethyl group and at the 3-position with a chloroacetyl moiety. The presence of the electron-withdrawing chloroethanone group enhances reactivity for nucleophilic substitution, while the 2-methoxy-1-methyl-ethyl substituent introduces steric and electronic modulation, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-8-5-11(12(15)6-13)10(3)14(8)9(2)7-16-4/h5,9H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDKZPTNPJMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead structure in drug development, particularly in the synthesis of antibacterial agents. Recent studies have highlighted the efficacy of pyrrole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study: Antibacterial Activity
A study published in Molecules demonstrated that pyrrole-containing compounds showed significant antibacterial activity. For instance, derivatives of pyrrole were evaluated for their Minimum Inhibitory Concentration (MIC) against MRSA, with some compounds displaying over 60-fold potency compared to standard antibiotics like vancomycin .
| Compound | MIC (μg/mL) | Comparison |
|---|---|---|
| 2-Chloro-Pyrrole Derivative | 0.125 | Vancomycin: 0.5 - 1 |
| Another Pyrrole Derivative | 3.125 | Isoniazid: 0.25 |
Materials Science
The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings. The presence of chlorine and pyrrole moieties can enhance the thermal stability and mechanical properties of polymeric materials.
Research Insight
Recent advancements have shown that incorporating pyrrole derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them attractive for electronic applications .
Chirality in Drug Design
The chirality of the compound plays a crucial role in its biological activity. Studies emphasize the importance of stereochemistry in enhancing selectivity and efficacy in drug design. The incorporation of chiral centers allows for the development of more effective bitopic ligands that can selectively target specific receptors .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 0.125 | |
| Antibacterial | MSSA | 0.125 | |
| Antitubercular | Mycobacterium tuberculosis | 5 |
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-trifluoromethoxyphenyl , 4-fluorophenyl ) enhance bioactivity via π-π stacking and hydrophobic interactions, whereas alkyl/alkoxy groups (e.g., ethyl , 2-methoxy-1-methyl-ethyl ) improve solubility in organic solvents.
- Electron-Withdrawing Groups : The trifluoromethoxy group in increases electrophilicity at the pyrrole core, enhancing reactivity in nucleophilic substitutions.
- Steric Effects : Bulky substituents like 2-methoxy-1-methyl-ethyl reduce reaction rates in SN2 pathways compared to smaller groups like ethyl .
Key Observations:
Biological Activity
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a synthetic organic compound with the molecular formula and a molecular weight of 243.73 g/mol. This compound features a chloro group and a pyrrole ring, which is substituted with methoxy and alkyl groups, contributing to its unique chemical properties. Despite its potential applications in various fields, the biological activity of this compound has not been extensively studied.
The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 243.73 g/mol
- Chemical Structure : Contains a chloro group and a pyrrole ring with methoxy and dimethyl substituents.
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. For instance, pyrrole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may also exhibit similar properties due to the presence of the pyrrole moiety.
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Cytotoxic Effects
Some analogs of pyrrole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole-integrated pyrroles have shown IC50 values less than that of doxorubicin in Jurkat and A431 cell lines, indicating potential for further exploration in cancer therapeutics.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thiazole-Pyrrole Analogue | <10 | Jurkat |
| Doxorubicin | ~10 | Jurkat |
Case Studies
While specific case studies on this compound are scarce, research on related compounds provides insight into its potential applications:
- Anticancer Activity : Studies on pyrrole derivatives have indicated promising anticancer activity due to their ability to interact with cellular targets effectively.
- Antimicrobial Studies : Research involving similar structures has highlighted their efficacy against bacterial strains, suggesting that this compound could be explored for antibiotic development.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone?
Methodological Answer:
The synthesis of pyrrole-based chloroketones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized pyrrole intermediates. For example:
- Step 1: Synthesize the pyrrole core via Paal-Knorr condensation using a diketone and a primary amine .
- Step 2: Introduce the methoxy-1-methyl-ethyl substituent via alkylation or nucleophilic substitution under inert conditions.
- Step 3: Chlorinate the acetyl group using reagents like SOCl₂ or PCl₃ in anhydrous solvents (e.g., dichloromethane) .
Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for alkylation; chloroform for acylation) to enhance yields .
Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the pyrrole ring protons (δ 6.0–7.0 ppm for β-pyrrole protons) and the chloroacetyl group (δ 3.8–4.2 ppm for CH₂Cl; δ 190–210 ppm for ketone carbonyl in ¹³C) .
- IR: Look for C=O stretching (~1700 cm⁻¹) and C-Cl absorption (~600–800 cm⁻¹) .
- Mass Spectrometry (EI-MS): Expect a molecular ion peak [M⁺] at m/z corresponding to C₁₄H₂₁ClNO₂ (exact mass calculated via high-resolution MS). Fragmentation patterns should show loss of Cl (35/37 isotopic split) and methoxy groups .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent degradation of the chloroacetyl group. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Moisture Sensitivity: The chloroketone moiety is prone to hydrolysis; use anhydrous solvents (e.g., THF, DCM) during handling and store with desiccants .
Advanced: What crystallographic challenges arise in resolving the structure of this compound via X-ray diffraction?
Methodological Answer:
- Disorder in Substituents: The 2-methoxy-1-methyl-ethyl group may exhibit rotational disorder. Mitigate this by collecting data at low temperature (e.g., 100 K) and refining with SHELXL’s PART/FRAG instructions .
- Twinned Crystals: Use PLATON’s TWINABS for data integration if twinning is detected. Employ high-resolution synchrotron data (>0.8 Å) to resolve overlapping electron density .
Example: A related chlorophenyl-ethanone derivative required 97.3% completeness in data collection for reliable refinement .
Advanced: How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting sites for nucleophilic attack (e.g., chloroacetyl group) .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites). Validate with MD simulations (100 ns) to assess binding stability .
Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data across literature?
Methodological Answer:
- Yield Discrepancies: Replicate reactions using controlled conditions (e.g., inert atmosphere, strict stoichiometry). Compare purity via HPLC-DAD and quantify by internal standardization .
- Spectroscopic Variations: Cross-validate NMR chemical shifts using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and adjust for solvent polarity effects .
Case Study: A study on 2-acetylpyrrole derivatives showed δ 0.2 ppm shifts in ¹H NMR due to trace moisture .
Advanced: What safety protocols are critical when handling this chlorinated compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
